molecular formula C17H17N5O6 B2472935 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol CAS No. 452086-85-0

3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol

Cat. No.: B2472935
CAS No.: 452086-85-0
M. Wt: 387.352
InChI Key: BPVGWOLZPWDTOL-UHFFFAOYSA-N
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Description

3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a complex organic compound that features a benzodioxole moiety, a benzoxadiazole ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves multiple steps, starting with the preparation of the benzodioxole and benzoxadiazole intermediates. The benzodioxole moiety can be synthesized from catechol and disubstituted halomethanes . The benzoxadiazole ring can be formed through a series of nitration and amination reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole and benzoxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(7-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[7-(1,3-benzodioxol-5-ylmethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6/c23-5-1-4-18-12-7-11(15-16(21-28-20-15)17(12)22(24)25)19-8-10-2-3-13-14(6-10)27-9-26-13/h2-3,6-7,18-19,23H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGWOLZPWDTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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